molecular formula C17H22ClNO4 B12781940 Pseudococaine hydrochloride CAS No. 6363-57-1

Pseudococaine hydrochloride

Cat. No.: B12781940
CAS No.: 6363-57-1
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-UOIZBMALSA-N
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Description

Pseudococaine hydrochloride is a stereoisomer of cocaine with distinct and valuable properties for scientific investigation. This compound is a key reference material in forensic science for the analysis and "fingerprinting" of illicit cocaine samples, helping to determine their geographical origin and composition . In comparative pharmacological studies, pseudococaine produces markedly different central nervous system effects than cocaine. Research in primate models demonstrates that while cocaine induces low-voltage fast waves in the EEG accompanied by behavioral excitation, pseudococaine produces high-voltage slow waves (HVSWs) associated with behavioral depression . Despite this depressant EEG profile, it shares certain peripheral autonomic effects with cocaine, such as stimulating heart and respiratory rates, and has been shown to be self-administered by animal subjects . Its mechanism of action involves modulation of neurotransmitter systems, providing a critical tool for dissecting the complex pharmacology of tropane alkaloids . Researchers utilize pseudococaine to explore the structure-activity relationships of cocaine analogs, study the differential pathways underlying stimulant and depressant behaviors, and investigate the neurobiology of substance use disorders. The hydrochloride salt form offers improved stability and solubility for experimental use. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications or human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6363-57-1

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1

InChI Key

PIQVDUKEQYOJNR-UOIZBMALSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .

Chemical Reactions Analysis

Types of Reactions

Pseudococaine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Chemical Research

Stereochemistry Studies
Pseudococaine is utilized in the study of the stereochemistry and reactivity of cocaine isomers. Researchers have found that the S-pseudococaine isomer exhibits greater stability compared to its R-cocaine counterpart, which is essential for understanding the behavior of these compounds under different conditions .

Reactivity and Mechanism
The compound interacts with neurotransmitter systems by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This mechanism is crucial for investigating the pharmacological effects and potential therapeutic uses of cocaine analogs .

Biological Research

Physiological Effects
In biological studies, pseudococaine serves as a reference compound for examining the physiological effects of cocaine analogs. Its less potent inhibition of neurotransmitter transporters provides a comparative baseline for assessing the impact of various modifications on cocaine's pharmacological profile .

Detection in Natural Sources
Pseudococaine has been identified in coca leaves through advanced extraction methods, including toluene extraction followed by chromatography. This capability allows researchers to quantify pseudococaine levels in natural sources and illicit cocaine products, enhancing our understanding of coca alkaloids .

Medical Applications

Forensic Analysis
In forensic science, this compound plays a vital role as a reference compound for detecting cocaine in biological samples. Its presence can help differentiate between various forms of cocaine during toxicological investigations .

Potential Therapeutic Uses
Emerging studies suggest that pseudococaine may have applications in developing novel pharmaceuticals. Its interaction with neurotransmitter systems could lead to new treatments for conditions related to dopamine dysregulation, such as addiction or depression .

Industrial Applications

Pharmaceutical Development
The compound is being explored for its potential in pharmaceutical development, particularly in creating new medications that leverage its unique chemical properties while minimizing the risks associated with traditional cocaine derivatives .

Chemical Processes
this compound is also being investigated for its utility in chemical processes within industrial settings. Its reactivity can be harnessed to synthesize other valuable compounds or as an intermediate in drug manufacturing .

Case Studies and Research Findings

StudyFindings
Detection Methodology Pseudococaine was isolated from coca leaves using ion-pair column chromatography with quantification levels ranging from 0.0001% to 0.035% relative to cocaine .
Quantum Chemistry Analysis The S-pseudococaine isomer was found to be more stable than R-cocaine by 1.73 kcal/mol, indicating significant implications for drug design .
Forensic Application Pseudococaine's role as a reference standard aids forensic scientists in accurately identifying cocaine-related substances in seized materials .

Mechanism of Action

Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .

Comparison with Similar Compounds

Structural Insights :

  • Pseudococaine replaces cocaine’s methyl ester with a propyl ester, enhancing water solubility in neutral solutions .
  • Procaine and prilocaine lack the tropane ring, relying on aromatic esters for nerve blockade .
  • Dibucaine’s quinoline moiety extends duration of action but increases toxicity risks .

Pharmacological and Clinical Profiles

Compound Potency (vs. Cocaine) Duration of Action Solubility (mg/mL) Therapeutic Use
Pseudococaine HCl 0.3× Moderate 25 (neutral pH) Surface anesthesia
Cocaine HCl Short 15 (acidic pH) Ophthalmic, nasal surgery
Procaine HCl 0.1× Short 50 Infiltration anesthesia
Prilocaine HCl 0.5× Intermediate 40 Dental procedures
Dibucaine HCl Long 10 Spinal anesthesia

Key Findings :

  • Pseudococaine’s reduced potency aligns with its diminished dopamine reuptake inhibition, lowering addiction risk compared to cocaine .
  • Procaine’s rapid metabolism limits systemic toxicity but necessitates frequent dosing .
  • Dibucaine’s high potency and lipid solubility make it effective for prolonged procedures but risky for cardiovascular toxicity .

Research and Development Insights

  • Synthesis : Pseudococaine’s production involves Heck coupling or esterification, similar to cinacalcet and procaine derivatives .
  • Analytical Methods : HPLC and NMR are standard for purity verification (≥98%) .
  • Applications : Primarily used in veterinary and niche surgical settings due to its neutral pH stability .

Biological Activity

Pseudococaine hydrochloride, a diastereomer of cocaine, has garnered attention in pharmacological research due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and comparative studies with cocaine.

Chemical Structure and Properties

This compound (C17_{17}H22_{22}ClNO4_4) is characterized by its distinct structural features compared to cocaine. The primary difference lies in the spatial arrangement of the carbomethoxy group at the C-2 position of the tropane ring. In pseudococaine, this group is positioned equatorially, whereas in cocaine, it is axial. This structural variation significantly influences the compound's biological activity.

Compound Structural Features Unique Properties
Cocaine Axial carbomethoxy group at C-2Well-known stimulant with high abuse potential
Pseudococaine Equatorial carbomethoxy group at C-2Increased potency in convulsant effects
Norcocaine Lacks the methyl group at N-3Different pharmacokinetic profile
Allococaine Different stereochemistryVaries in potency and effects

Pseudococaine primarily interacts with the central nervous system (CNS) by inhibiting the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to elevated levels of these neurotransmitters in the synaptic cleft, resulting in altered neuronal activity and potentially enhanced psychoactive effects. Notably, pseudococaine has been observed to produce more potent convulsant effects than cocaine in animal models, indicating a stronger neurotoxic profile .

Comparative Studies

Research comparing pseudococaine and cocaine has provided insights into their differing pharmacological effects. For instance, a study published in Naunyn-Schmiedebergs Archiv für Experimentelle Pathologie und Pharmakologie utilized electroencephalography to assess brain activity in cats treated with both compounds. The findings suggested that specific brain regions are differentially affected by each substance, elucidating their unique mechanisms of action.

In another investigation using radiolabeled analogs, researchers explored the distribution and elimination kinetics of pseudococaine in biological systems. These studies indicated that while both compounds share similar metabolic pathways, pseudococaine exhibits distinct pharmacokinetic properties that could influence its therapeutic potential .

Case Studies

  • Electroencephalographic Study (1964) :
    • Objective : To compare brain activity induced by cocaine and pseudococaine.
    • Findings : Significant differences were noted in EEG patterns between the two compounds, suggesting varied impacts on neuronal excitability and neurotransmitter dynamics.
  • Convulsant Activity Assessment :
    • Objective : To evaluate the convulsant effects of pseudococaine compared to cocaine.
    • Results : Pseudococaine demonstrated a higher incidence of seizures in treated animal models than cocaine, indicating a potentially greater risk for neurotoxicity .

Synthesis and Analytical Applications

The synthesis of pseudococaine from cocaine involves several chemical transformations, which can be optimized for high yield and purity. This process not only contributes to understanding the chemical properties of tropane alkaloids but also aids in developing analytical methods for cocaine detection using pseudococaine as a reference standard. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze pseudococaine alongside its analogs, further establishing its relevance in forensic and clinical settings .

Q & A

Q. What are the established methodologies for synthesizing pseudococaine hydrochloride, and how do reaction parameters influence yield?

this compound synthesis typically involves multi-step organic reactions, such as condensation, cyclization, and salt formation. Key parameters include temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of precursors like tropane derivatives and hydrochloric acid . Characterization via NMR (¹H/¹³C) and HPLC ensures structural confirmation and purity ≥95% . For reproducibility, document deviations from literature protocols, such as alternative catalysts or purification techniques .

Q. Which analytical techniques are most reliable for assessing this compound purity in complex matrices?

Reverse-phase HPLC with UV detection (λ = 230–260 nm) is preferred for quantifying this compound in biological samples, using internal standards (e.g., deuterated analogs) to correct matrix effects . Mass spectrometry (LC-MS/MS) enhances specificity for trace analysis, while ion chromatography detects chloride counterion integrity . Validate methods per ICH guidelines, including linearity (R² > 0.995), recovery (90–110%), and LOD/LOQ .

Q. How does this compound stability vary under different storage conditions?

Stability studies should follow accelerated (40°C/75% RH) and long-term (25°C/60% RH) protocols per ICH Q1A. Hydrolytic degradation is pH-dependent, with maximum stability at pH 4–5. Light sensitivity necessitates amber glass vials, while oxidative degradation is mitigated by nitrogen purging . Monitor degradation products via forced degradation studies (e.g., peroxide exposure) .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo pharmacological studies of this compound?

Use randomized, blinded, dose-escalation designs to assess efficacy and toxicity. Control for pharmacokinetic variables (e.g., CYP450 enzyme activity) via strain-specific animal models or genetic knockout studies . Include positive controls (e.g., cocaine hydrochloride) and vehicle controls to isolate compound-specific effects. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size to detect ≥20% effect differences .

Q. How can researchers resolve contradictions in reported neurochemical efficacy data for this compound?

Conduct a meta-analysis to quantify heterogeneity (I² statistic) across studies, adjusting for covariates like dosing regimens or assay sensitivity . Validate conflicting mechanisms (e.g., dopamine vs. serotonin reuptake inhibition) using selective receptor antagonists in ex vivo models . Transparent reporting of raw data and analytical pipelines enables reproducibility .

Q. What systematic review strategies are effective for evaluating this compound’s safety profile across disparate studies?

Follow PRISMA guidelines to screen literature (PubMed/Embase/Cochrane Library) using MeSH terms like "this compound AND (toxicity OR adverse effects)" . Assess bias via ROBINS-I tool for non-randomized studies and GRADE for evidence quality . Stratify outcomes by study type (e.g., preclinical vs. clinical) to identify knowledge gaps .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols for analogous hydrochlorides (e.g., thiamine HCl) for reaction optimization .
  • Data Analysis : Use Cochrane Handbook for meta-analytic frameworks and RevMan software for forest plots .
  • Reporting Standards : Adopt Beilstein Journal guidelines for experimental detail and supplementary data submission .

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